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Executive Summary
Adrixetinib (Q702) is an orally available, selective small molecule inhibitor targeting the

receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R).

These kinases are pivotal in fostering an immunosuppressive tumor microenvironment (TME)

and promoting tumor progression, immune evasion, and drug resistance. By simultaneously

inhibiting these three key targets, Adrixetinib remodels the TME from an immunosuppressive

to an immune-active state. This guide provides an in-depth technical overview of Adrixetinib's

mechanism of action, its multifaceted effects on the TME, and relevant preclinical and clinical

data.

Introduction to Adrixetinib and its Targets
The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular

matrix components that plays a critical role in tumor growth and metastasis.[1] Key players in

the immunosuppressive TME include tumor-associated macrophages (TAMs) and myeloid-

derived suppressor cells (MDSCs). Adrixetinib targets three RTKs that are crucial for the

function of these and other cells within the TME:

Axl and Mer: Members of the TAM (Tyro3, Axl, Mer) family of RTKs, their overexpression is

linked to poor prognosis in various cancers. They are involved in promoting cell survival,
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proliferation, invasion, and resistance to therapies.[2] Axl and Mer signaling also contributes

to the suppression of innate immune responses.[3]

CSF1R: This receptor is the primary regulator of macrophage differentiation and survival. Its

activation by its ligand, CSF-1, promotes the differentiation of macrophages towards an

immunosuppressive M2-like phenotype.[3] CSF1R signaling is also critical for the

recruitment and function of MDSCs.[3]

By inhibiting these three targets, Adrixetinib disrupts key signaling pathways that sustain an

immunosuppressive TME, thereby unleashing the anti-tumor immune response.

Mechanism of Action: Re-educating the Tumor
Microenvironment
Adrixetinib's triple inhibitory action results in a multi-pronged attack on the

immunosuppressive TME.

Modulation of Myeloid Cells
A primary mechanism of Adrixetinib is the reprogramming of myeloid cells, particularly TAMs

and MDSCs.

Repolarization of TAMs: Adrixetinib inhibits CSF1R, which is critical for the survival and

differentiation of M2-like TAMs. This leads to a reduction in the population of these pro-

tumoral macrophages. Furthermore, by inhibiting Axl and Mer, which also contribute to M2

polarization, Adrixetinib promotes a shift towards a pro-inflammatory, anti-tumoral M1-like

macrophage phenotype.[3][4]

Reduction of MDSCs: CSF1R signaling is involved in the recruitment and accumulation of

MDSCs in the TME. By blocking this pathway, Adrixetinib can reduce the population of

these potent immunosuppressive cells.[2][3]

Enhancement of T-Cell-Mediated Immunity
By reducing the numbers of immunosuppressive TAMs and MDSCs, Adrixetinib indirectly

enhances the activity of cytotoxic CD8+ T cells. These T cells are the primary effectors of anti-

tumor immunity, and their function is often suppressed in the TME. The reduction of
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immunosuppressive signals allows for increased infiltration and activation of CD8+ T cells

within the tumor.[1]

Direct Effects on Tumor Cells
Axl and Mer are often overexpressed on tumor cells themselves, where they promote survival,

proliferation, and drug resistance. Adrixetinib's inhibition of these kinases can have direct anti-

tumor effects, including inducing apoptosis and inhibiting tumor growth.[3]

Quantitative Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies of

Adrixetinib.

Table 1: In Vitro Kinase Inhibitory Activity of Adrixetinib
Target IC50 (nM)

Axl 0.3

Mer 0.8

CSF1R 8.7

Data from a kinase-domain binding-based assay.[5]

Table 2: Preliminary Clinical Efficacy of Adrixetinib in
Combination with Pembrolizumab (NCT05438420, Phase
1)

Parameter Value

Patients Treated 29

Dose Levels 100 mg and 120 mg (week on/off)

Confirmed Complete Response (CR) 1 (metastatic gastric cancer)

Stable Disease (SD) 6

Patients with SD ≥24 weeks 2 (1 gastric cancer, 1 hepatocellular cancer)
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Data as of December 19th, 2024.[6]

Table 3: Common Treatment-Related Adverse Events
(TRAEs) in the NCT05438420 Phase 1 Study (≥10% of
patients)

Adverse Event Percentage of Patients

AST increase 51.7%

ALT increase 41.3%

CPK increase 37.8%

LDH increase 34.5%

Data as of December 19th, 2024.[6]

Signaling Pathway Modulation
Adrixetinib's inhibition of Axl, Mer, and CSF1R disrupts downstream signaling pathways that

are crucial for the survival and function of both tumor cells and immunosuppressive myeloid

cells. Key pathways affected include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.

Overexpression of Axl, for instance, has been linked to the activation of AKT, ERK, and NF-kB

survival pathways.[3]
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Adrixetinib's Inhibition of Axl, Mer, and CSF1R Signaling Pathways.

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and validation of

findings. Below are representative protocols for assays used to characterize Adrixetinib.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Adrixetinib against

target kinases.

Protocol:

Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate

kinase buffer, and Adrixetinib.

Procedure: a. Prepare serial dilutions of Adrixetinib in DMSO. b. In a 96-well plate, add the

kinase, a suitable substrate, and the diluted Adrixetinib to the kinase buffer. c. Initiate the

kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60

minutes). e. Stop the reaction and measure the kinase activity using a suitable detection

method (e.g., ADP-Glo™ Kinase Assay). f. Plot the percentage of kinase inhibition against

the logarithm of Adrixetinib concentration to determine the IC50 value.

Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of Adrixetinib on cancer cell lines.

Protocol:

Cell Culture: Culture cancer cells (e.g., A549, SK-MEL-28) in appropriate media.

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the

cells with serial dilutions of Adrixetinib and incubate for a specified period (e.g., 72 hours).

c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each

well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize

the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance

at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to

untreated control cells.

In Vivo Tumor Xenograft Model
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Objective: To evaluate the anti-tumor efficacy of Adrixetinib in a living organism.

Protocol:

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

Procedure: a. Subcutaneously inject cancer cells into the flank of the mice. b. Allow tumors

to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and

control groups. d. Administer Adrixetinib orally to the treatment group at a specified dose

and schedule. The control group receives a vehicle. e. Measure tumor volume and body

weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., immunohistochemistry for immune cell markers).
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General Experimental Workflow for Adrixetinib Evaluation.

Conclusion and Future Directions
Adrixetinib represents a promising immunotherapeutic agent that targets the tumor

microenvironment by inhibiting Axl, Mer, and CSF1R. Its ability to reprogram

immunosuppressive myeloid cells and enhance anti-tumor T-cell responses provides a strong

rationale for its continued development, both as a monotherapy and in combination with other

immunotherapies like checkpoint inhibitors. The preliminary data from the combination trial with

pembrolizumab are encouraging and warrant further investigation in larger patient cohorts.

Future research should focus on identifying predictive biomarkers to select patients most likely

to respond to Adrixetinib and to further elucidate the intricate molecular mechanisms

underlying its immunomodulatory effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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